

# 5-Chloropicolinoyl Chloride: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-chloropicolinoyl chloride

Cat. No.: B137333

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a detailed overview of the fundamental properties of **5-chloropicolinoyl chloride** (CAS No: 128073-03-0), a key intermediate in pharmaceutical and agrochemical synthesis. The document covers its chemical structure, physicochemical properties, synthesis, reactivity, and typical spectroscopic characteristics. Detailed experimental protocols for its synthesis and common reactions are provided to aid researchers in its practical application.

## Introduction

**5-Chloropicolinoyl chloride** is a reactive acyl chloride derivative of 5-chloropicolinic acid. Its bifunctional nature, featuring both a reactive acyl chloride and a substituted pyridine ring, makes it a valuable building block in the synthesis of a wide range of complex organic molecules. The presence of the chlorine atom on the pyridine ring offers a site for further functionalization, enhancing its versatility in medicinal chemistry and drug design. This guide aims to consolidate the core information on **5-chloropicolinoyl chloride** to support its effective use in research and development.

## Physicochemical Properties

A summary of the key physicochemical properties of **5-chloropicolinoyl chloride** is presented in Table 1. While specific experimental data for some properties like melting and boiling points are not readily available in the literature, general characteristics and storage conditions are provided.

Table 1: Physicochemical Properties of **5-Chloropicolinoyl Chloride**

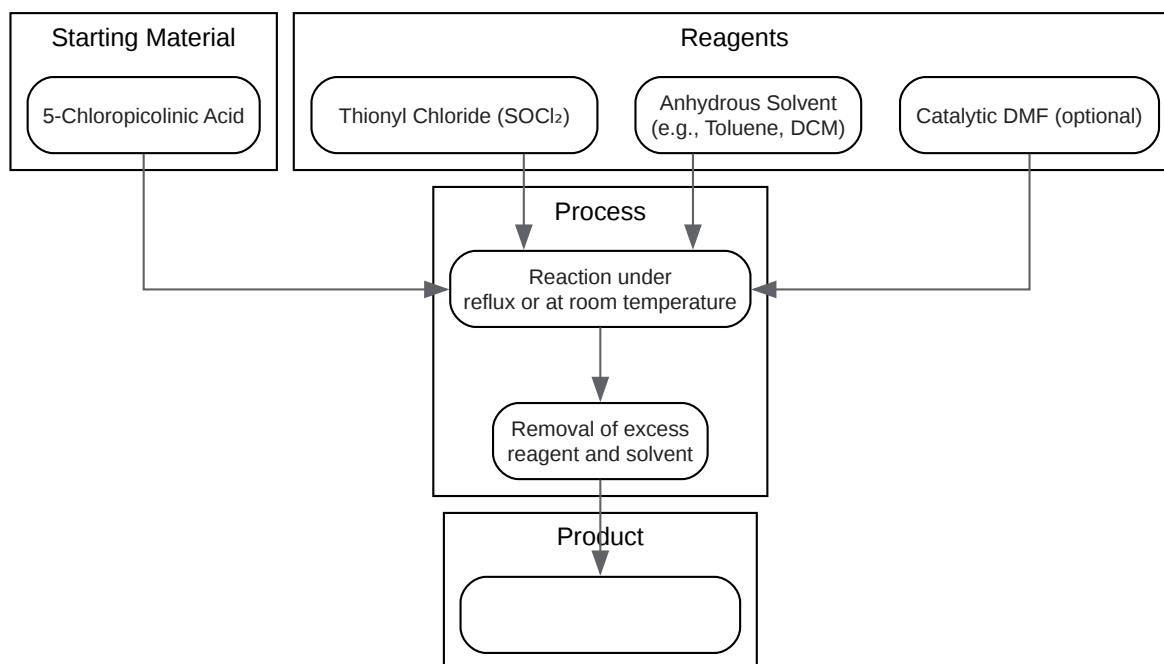
Property	Value	Source(s)
CAS Number	128073-03-0	[1][2][3][4]
Molecular Formula	C <sub>6</sub> H <sub>3</sub> Cl <sub>2</sub> NO	[1][3][4]
Molecular Weight	176.00 g/mol	[3]
Appearance	Not available (likely a liquid or low-melting solid)	[1]
Boiling Point	No data available	[3]
Melting Point	Not available	
Solubility	Reacts with water. Likely soluble in anhydrous aprotic organic solvents such as THF, DCM, and DMF.	[5]
Storage Conditions	Sealed in a dry environment at 2-8°C.	[1][3]

## Synthesis

The most common and direct method for the synthesis of **5-chloropicolinoyl chloride** is the reaction of 5-chloropicolinic acid with a chlorinating agent, such as thionyl chloride (SOCl<sub>2</sub>) or oxalyl chloride.

## General Synthesis Workflow

The synthesis process involves the conversion of the carboxylic acid to the corresponding acyl chloride.



[Click to download full resolution via product page](#)

**Figure 1:** General workflow for the synthesis of **5-chloropicolinoyl chloride**.

## Detailed Experimental Protocol: Synthesis from 5-Chloropicolinic Acid

Materials:

- 5-Chloropicolinic acid
- Thionyl chloride (SOCl<sub>2</sub>)
- Anhydrous toluene or Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF) (catalytic amount)
- Rotary evaporator

- Standard laboratory glassware (round-bottom flask, reflux condenser with drying tube, etc.)

#### Procedure:

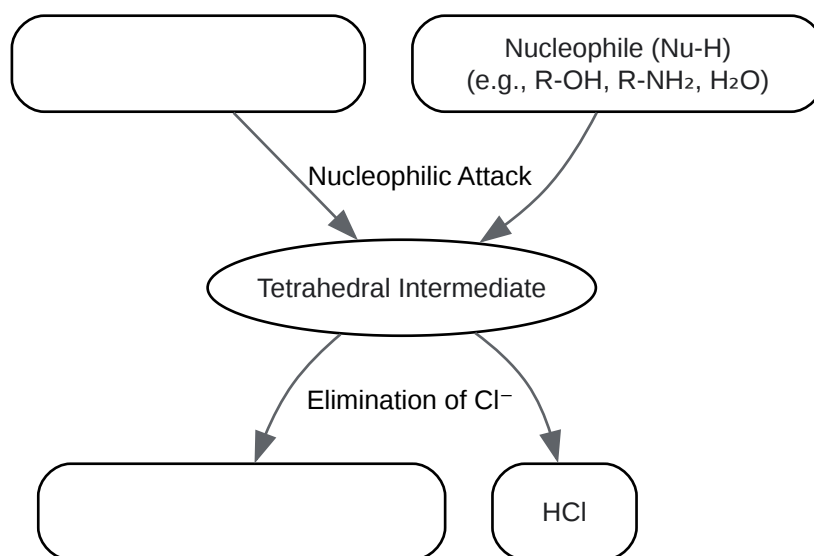
- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-chloropicolinic acid (1 equivalent) in anhydrous toluene or DCM.
- Add a catalytic amount of DMF (e.g., 1-2 drops).
- Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the suspension at room temperature with stirring.
- Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (cessation of gas evolution and dissolution of the starting material). The progress of the reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by TLC or LC-MS.
- Allow the reaction mixture to cool to room temperature.
- Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a basic solution (e.g., NaOH) to neutralize the evolved HCl and SO<sub>2</sub> gases.
- The crude **5-chloropicolinoyl chloride** is typically obtained as an oil or solid and can often be used in the next step without further purification. If necessary, purification can be achieved by vacuum distillation.

## Reactivity and Key Reactions

**5-Chloropicolinoyl chloride** is a highly reactive compound due to the presence of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.

## General Reactivity Pathway

The carbonyl carbon of the acyl chloride is highly electrophilic and is attacked by nucleophiles, leading to the formation of a tetrahedral intermediate, which then collapses to expel the chloride leaving group.



[Click to download full resolution via product page](#)

**Figure 2:** General mechanism of nucleophilic acyl substitution of **5-chloropicolinoyl chloride**.

## Amidation

The reaction of **5-chloropicolinoyl chloride** with primary or secondary amines yields the corresponding N-substituted 5-chloropicolinamides. These amides are often of interest in drug discovery.<sup>[6]</sup>

Detailed Experimental Protocol: Synthesis of N-Aryl-5-chloropicolinamide

Materials:

- **5-Chloropicolinoyl chloride**
- Substituted aniline (e.g., aniline)
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Triethylamine (TEA) or pyridine
- Standard laboratory glassware

Procedure:

- Dissolve the substituted aniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of **5-chloropicolinoyl chloride** (1 equivalent) in anhydrous DCM to the cooled amine solution with stirring.
- Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 2-16 hours. The reaction progress can be monitored by TLC.
- Upon completion, quench the reaction with water.
- Separate the organic layer, and wash it sequentially with dilute HCl, saturated NaHCO<sub>3</sub> solution, and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography on silica gel.

## Esterification

**5-Chloropicolinoyl chloride** reacts with alcohols or phenols to form the corresponding esters. This reaction is often carried out in the presence of a base to neutralize the HCl byproduct.

Detailed Experimental Protocol: Synthesis of a Phenyl 5-Chloropicolinate

Materials:

- **5-Chloropicolinoyl chloride**
- A phenol (e.g., phenol)
- Anhydrous dichloromethane (DCM) or pyridine (as both solvent and base)
- Standard laboratory glassware

#### Procedure:

- Dissolve the phenol (1 equivalent) in anhydrous pyridine or DCM containing a stoichiometric amount of a non-nucleophilic base like triethylamine.
- Cool the solution to 0 °C.
- Slowly add **5-chloropicolinoyl chloride** (1.1 equivalents) to the solution with stirring.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- If DCM was used as the solvent, wash the reaction mixture with water, dilute HCl, and brine. If pyridine was used as the solvent, remove it under reduced pressure and then perform an aqueous workup.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate.
- Purify the crude ester by column chromatography or recrystallization.

## Spectroscopic Data

While a comprehensive public database of the spectra for **5-chloropicolinoyl chloride** is not readily available, the following table summarizes the expected characteristic spectroscopic features based on its structure and the known properties of similar compounds.

Table 2: Expected Spectroscopic Data for **5-Chloropicolinoyl Chloride**

Spectroscopy	Expected Features
$^1\text{H}$ NMR	Aromatic region ( $\delta$ 7.5-9.0 ppm): Three protons on the pyridine ring, exhibiting characteristic splitting patterns (doublets and doublet of doublets). The exact chemical shifts will be influenced by the electron-withdrawing nature of the chlorine and acyl chloride groups.
$^{13}\text{C}$ NMR	Carbonyl carbon (C=O) signal around $\delta$ 165-175 ppm. Aromatic carbons in the region of $\delta$ 120-155 ppm. The carbon attached to the chlorine atom will show a characteristic chemical shift.
IR (Infrared)	Strong C=O stretching absorption for the acyl chloride at a high frequency, typically in the range of 1770-1810 $\text{cm}^{-1}$ . C-Cl stretching vibrations will appear in the fingerprint region.
Mass Spec.	The molecular ion peak ( $\text{M}^+$ ) should be observable at $m/z$ 175 and a characteristic $\text{M}+2$ peak at $m/z$ 177 with an intensity ratio of approximately 3:1 due to the presence of the $^{35}\text{Cl}$ and $^{37}\text{Cl}$ isotopes. A second chlorine atom will lead to $\text{M}+4$ peaks. Common fragmentation would involve the loss of Cl ( $\text{M}-35$ ) and COCl ( $\text{M}-63$ ).

## Safety and Handling

**5-Chloropicolinoyl chloride** is a reactive and hazardous chemical. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.<sup>[1]</sup> It is corrosive and a lachrymator. It reacts with moisture and should be stored under anhydrous conditions. Refer to the Safety Data Sheet (SDS) for complete safety information before handling.

## Applications in Drug Development



Acyl chlorides, including heteroaromatic variants like **5-chloropicolinoyl chloride**, are pivotal intermediates in the synthesis of pharmaceuticals.[7] The picolinoyl scaffold is present in a number of biologically active molecules. The ability to readily form amide and ester linkages allows for the facile introduction of this moiety into drug candidates to modulate their pharmacological properties. The chlorine substituent provides a handle for further synthetic modifications, such as cross-coupling reactions, to build molecular complexity and explore structure-activity relationships (SAR).

## Conclusion

**5-Chloropicolinoyl chloride** is a versatile and reactive building block with significant potential in organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. This guide has provided a consolidated resource on its fundamental properties, synthesis, reactivity, and spectroscopic characteristics. The detailed experimental protocols are intended to facilitate its practical application by researchers and scientists. Proper handling and adherence to safety precautions are essential when working with this compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. molbase.com [molbase.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 128073-03-0|5-Chloropicolinoyl chloride|BLD Pharm [bldpharm.com]
- 4. aobchem.com [aobchem.com]
- 5. 1,3-bis(6-methylpyridin-3-yl)urea | CAS#:858844-85-6 | Chemsrsc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
- To cite this document: BenchChem. [5-Chloropicolinoyl Chloride: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b137333#5-chloropicolinoyl-chloride-fundamental-properties>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)